molecular formula C11H7ClF3NO B8422931 2-Chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

2-Chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No.: B8422931
M. Wt: 261.63 g/mol
InChI Key: PTPWRBDETLKEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole is a useful research compound. Its molecular formula is C11H7ClF3NO and its molecular weight is 261.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

IUPAC Name

2-chloro-4-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C11H7ClF3NO/c1-6-9(17-10(12)16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3

InChI Key

PTPWRBDETLKEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium bis(trimethylsilyl)amide (1 M in tetrahydrofuran, 19.4 mL, 19.4 mmol) was added dropwise to a solution of Example 12A (4.0 g, 17.6 mmol) in tetrahydrofuran (80 mL) at −78° C. After stirring 30 min, solid hexachloroethane (8.34 g, 35.2 mmol) was added in one portion, and the reaction was allowed to gradually warm to ambient temperature. After 16 hours the reaction was quenched with half-saturated NH4Cl solution. The product was extracted with diethyl ether, and the combined organic layer was washed with brine, dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (Analogix Intelliflash 280; 0% to 25% ethyl acetate/hexanes; SF65-600 g column; loading with hexane/CH2Cl2) to yield 4.69 g of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 7.87 (m, 2H), 7.82 (m, 2H), 2.40 (s, 3H). MS (DCI+) m/z 262 (M+H)+.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.34 g
Type
reactant
Reaction Step Two

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